molecular formula C18H20N2O3S B4439489 N-allyl-3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-allyl-3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4439489
M. Wt: 344.4 g/mol
InChI Key: DGISYTSYCOCFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a synthetic compound that has been extensively studied in scientific research. This compound is commonly referred to as AMSB and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of AMSB is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. AMSB has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
AMSB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. AMSB has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, AMSB has been shown to have antioxidant properties, which may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using AMSB in lab experiments is its ability to inhibit COX-2 activity, which can be useful in studying the role of COX-2 in various diseases. Additionally, AMSB has been shown to have anti-cancer properties, making it a potential candidate for the development of cancer therapies. However, one limitation of using AMSB in lab experiments is its limited solubility, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of AMSB. One potential direction is the development of AMSB-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of AMSB and its potential use as a fluorescent probe for the detection of protein-protein interactions. Finally, the development of more soluble forms of AMSB could expand its use in lab experiments.

Scientific Research Applications

AMSB has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. AMSB has also been studied for its potential use as a fluorescent probe for the detection of protein-protein interactions.

properties

IUPAC Name

3-methyl-4-[(4-methylphenyl)sulfonylamino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-11-19-18(21)15-7-10-17(14(3)12-15)20-24(22,23)16-8-5-13(2)6-9-16/h4-10,12,20H,1,11H2,2-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGISYTSYCOCFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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